3-(4-chlorophenyl)-9-(3-ethoxypropyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
Description
3-(4-Chlorophenyl)-9-(3-ethoxypropyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is a chromeno-oxazinone derivative characterized by a fused chromene and oxazinone core.
Properties
IUPAC Name |
3-(4-chlorophenyl)-9-(3-ethoxypropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO4/c1-2-26-11-3-10-24-12-18-20(28-14-24)9-8-17-21(25)19(13-27-22(17)18)15-4-6-16(23)7-5-15/h4-9,13H,2-3,10-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXBATQZLLPLGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Cl)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Chromeno-oxazinone derivatives exhibit structural diversity based on aryl substituents and side-chain modifications. Below is a systematic comparison with key analogs:
Substituent Effects on the Aromatic Ring
- 3-(4-Chlorophenyl) vs. 3-(4-Fluorophenyl):
- Melting Point: 137–139°C .
- Polarity: The electron-withdrawing fluorine atom may reduce lipophilicity compared to the 4-chlorophenyl analog.
Side-Chain Modifications
- 3-Ethoxypropyl vs. Hydroxyalkyl Chains:
- Melting Point: 154–156°C .
- 9-(3-Methoxypropyl)-3-(2-methoxyphenyl)-... (BG01317) ():
- Molecular Weight: 381.42 g/mol; Price: $574–1,194 (research use only) .
- The methoxypropyl chain may offer intermediate lipophilicity between hydroxyalkyl and ethoxypropyl groups.
Structural and Functional Insights
- Electron-Withdrawing vs. Methoxy groups (e.g., 3,4-dimethoxyphenyl) improve solubility but may reduce metabolic stability .
- Side-Chain Flexibility:
- Longer chains (e.g., 4-hydroxypentyl vs. 3-ethoxypropyl) increase molecular flexibility and may influence binding kinetics .
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